

Molecular structure and stereochemistry of Xylometazoline

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Compound of Interest

Compound Name: Xylometazoline Hydrochloride

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An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Xylometazoline

Introduction

Xylometazoline is a sympathomimetic agent, specifically an imidazoline derivative, widely utilized as a topical nasal decongestant.[1][2][3] It provides temporary relief from nasal congestion associated with conditions such as the common cold, allergic rhinitis, and sinusitis.[4][5][6] Its therapeutic effect stems from its action as an α -adrenergic agonist, which leads to the vasoconstriction of blood vessels in the nasal mucosa.[3][7] This guide provides a detailed examination of the molecular structure and stereochemistry of Xylometazoline, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The chemical structure of Xylometazoline consists of a substituted benzene ring linked by a methylene bridge to a 4,5-dihydro-1H-imidazole (imidazoline) ring. The benzene ring is substituted with a tert-butyl group at position 4 and two methyl groups at positions 2 and 6.

Table 1: Molecular Identifiers for Xylometazoline

| Identifier | Value | Reference |
|------------------|--|-----------|
| IUPAC Name | 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | [1][2][4] |
| Chemical Formula | C ₁₆ H ₂₄ N ₂ | [1][8] |
| SMILES | <chem>CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C</chem> | [1][2] |
| InChIKey | HUCJFAOMUPXHDK-UHFFFAOYSA-N | [1][2] |
| CAS Number | 526-36-3 | [1][4][9] |

Physicochemical Properties

The physicochemical properties of Xylometazoline and its commonly used hydrochloride salt are crucial for its formulation and pharmacological activity.

Table 2: Physicochemical Data for Xylometazoline and **Xylometazoline Hydrochloride**

| Property | Xylometazoline (Free Base) | Xylometazoline Hydrochloride | Reference |
|-----------------------|--------------------------------|---|-----------|
| Molecular Weight | 244.38 g/mol | 280.84 g/mol | [9] |
| Melting Point | 131-133 °C | ~226-230 °C | [9][10] |
| pKa (Strongest Basic) | 10.29 (Predicted) | Not Applicable | [11] |
| Solubility | Practically insoluble in water | Soluble in water (up to 3%), ethanol, and methanol. Practically insoluble in ether and benzene. | [9] |

Stereochemistry

A critical aspect of a molecule's pharmacology is its stereochemistry. Based on its molecular structure, Xylometazoline is an achiral molecule.^[12] It does not possess any stereocenters. The molecule has a plane of symmetry that bisects the imidazoline ring and the substituted phenyl ring, precluding the existence of enantiomers or diastereomers. Therefore, Xylometazoline is administered as a single, achiral compound.^[12]

Experimental Protocols: Synthesis of Xylometazoline

The synthesis of Xylometazoline is a multi-step process, typically culminating in the formation of its hydrochloride salt for pharmaceutical use.^{[4][13][14]}

Protocol 1: Synthesis of Xylometazoline Hydrochloride

Step 1: Chloromethylation of 1-tert-butyl-3,5-dimethylbenzene

- Reactants: 1-tert-butyl-3,5-dimethylbenzene (5-tert-Butyl-m-xylene), a chloromethylating agent (e.g., chloromethyl methyl ether or a combination of formaldehyde and hydrochloric acid), and a Lewis acid catalyst (e.g., zinc chloride).^{[4][14]}
- Procedure: 1-tert-butyl-3,5-dimethylbenzene is reacted with the chloromethylating agent in the presence of the catalyst. The reaction introduces a chloromethyl group onto the benzene ring, yielding 2,6-dimethyl-4-tert-butyl-benzylchloride.^[4]

Step 2: Formation of the Benzyl Cyanide Intermediate

- Reactants: 2,6-dimethyl-4-tert-butyl-benzylchloride, sodium cyanide (NaCN), and a catalyst such as potassium iodide (KI).^[4]
- Procedure: The benzyl chloride derivative is reacted with sodium cyanide. The chlorine atom is displaced by a cyanide group through a nucleophilic substitution reaction to produce 2,6-dimethyl-4-tert-butyl-benzylcyanide.^[4]

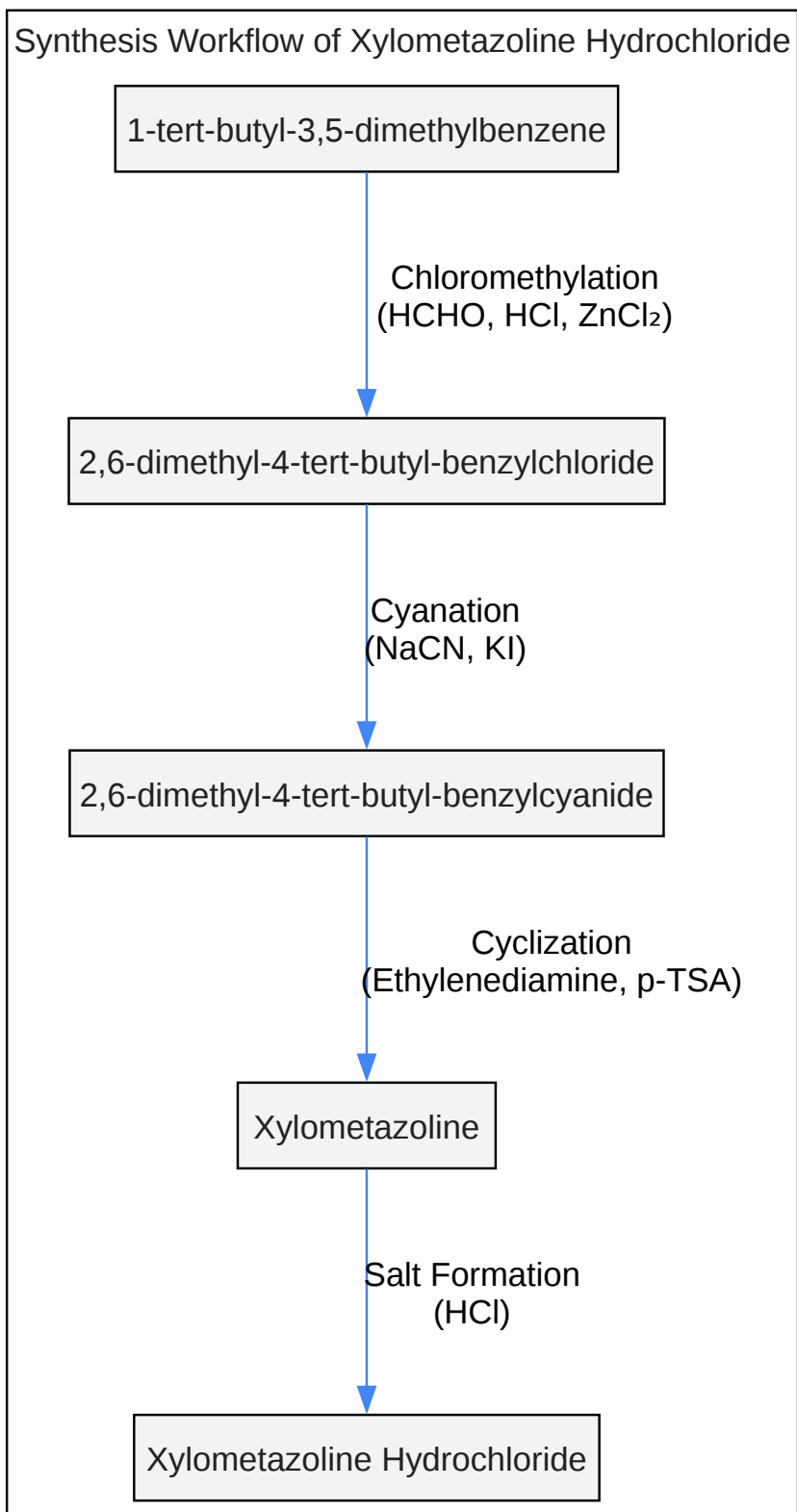
Step 3: Cyclization to form Xylometazoline

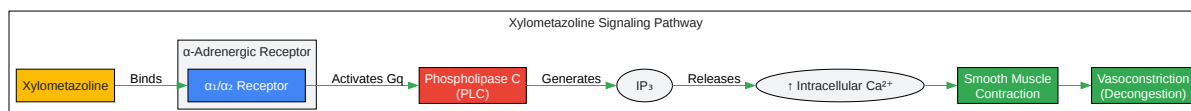
- Reactants: 2,6-dimethyl-4-tert-butyl-benzylcyanide, ethylenediamine, and a catalyst (e.g., para-toluenesulfonic acid or carbon disulfide).^[4]

- Procedure: The benzyl cyanide intermediate is reacted with ethylenediamine. This reaction leads to the formation of the imidazoline ring through cyclization, yielding Xylometazoline. The resulting product may be in the form of a salt (e.g., p-toluenesulfonate).[4][14]

Step 4: Formation of **Xylometazoline Hydrochloride**

- Reactants: Xylometazoline (free base or salt form) and hydrochloric acid (HCl).[4][14]
- Procedure: If the product from Step 3 is a salt, it is first basified to obtain the free base. The Xylometazoline free base is then dissolved in a suitable solvent (e.g., methanol or petroleum ether) and treated with concentrated hydrochloric acid.[14] This acid-base reaction forms the **xylometazoline hydrochloride** salt, which can then be isolated by crystallization.[4][14]





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